molecular formula C8H14ClF2NO B6224158 {8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride CAS No. 2763779-35-5

{8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride

Cat. No. B6224158
CAS RN: 2763779-35-5
M. Wt: 213.7
InChI Key:
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Description

{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride, more commonly known as DFMO, is a type of synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the amino acid L-2-amino-3-methyl-3-butenoic acid, and is commonly used in the study of biochemistry, physiology, and pharmacology. DFMO is a versatile compound that has been used to study a wide range of topics, from the effects of drugs on the body to the mechanisms of action of certain enzymes.

Scientific Research Applications

DFMO has been used in a variety of scientific research applications. It has been used to study the mechanism of action of certain enzymes, such as the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. DFMO has also been used to study the effects of drugs on the body, as it has been found to inhibit the uptake of certain drugs, such as cocaine. Additionally, DFMO has been used in the study of biochemistry, physiology, and pharmacology, as it has been found to interact with a variety of enzymes, receptors, and other molecules in the body.

Mechanism of Action

DFMO is believed to act by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. When DFMO binds to the enzyme, it prevents the breakdown of acetylcholine, leading to an increase in the levels of acetylcholine in the body. This increase in acetylcholine is believed to be responsible for the effects of DFMO on the body, such as the inhibition of the uptake of certain drugs, as well as its effects on biochemistry, physiology, and pharmacology.
Biochemical and Physiological Effects
DFMO has been found to interact with a variety of enzymes, receptors, and other molecules in the body. It has been found to inhibit the uptake of certain drugs, such as cocaine, and to increase the levels of acetylcholine in the body. Additionally, DFMO has been found to have an effect on the metabolism of certain drugs, as well as to have an effect on the release of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

DFMO has a number of advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, DFMO is relatively non-toxic and is not believed to have any significant adverse effects on the body. However, DFMO is not without its limitations. It is not very soluble in organic solvents, and it can be difficult to obtain in pure form.

Future Directions

DFMO has a wide range of potential future directions. It could be used to study the effects of drugs on the body, as well as to study the mechanisms of action of certain enzymes. Additionally, DFMO could be used to study the biochemical and physiological effects of certain drugs, as well as to study the effects of certain environmental factors on the body. Additionally, DFMO could be used to study the effects of certain drugs on the brain, as well as to study the effects of certain drugs on the development of certain diseases. Finally, DFMO could be used to study the effects of certain drugs on the immune system, as well as to study the effects of certain drugs on the development of certain cancers.

Synthesis Methods

DFMO is synthesized from L-2-amino-3-methyl-3-butenoic acid, and the synthesis process involves the formation of an amide bond between the carboxyl group of the amino acid and the hydrochloride of the hydroxy group of the methanoic acid. The reaction is catalyzed by a base, such as sodium hydroxide, and is usually carried out in an aqueous solution at room temperature. The product of this reaction is a difluorinated azabicyclo[3.2.1]octan-1-ylmethanol hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,5-difluorophenol", "2,3-epoxypropyltrimethylammonium chloride", "sodium hydride", "1,5-dibromopentane", "sodium borohydride", "hydrochloric acid", "methanol" ], "Reaction": [ "Step 1: 2,5-difluorophenol is reacted with 2,3-epoxypropyltrimethylammonium chloride in the presence of sodium hydride to form 2,5-difluoro-3-(trimethylammonio)phenol chloride.", "Step 2: 1,5-dibromopentane is added to the reaction mixture from step 1 and heated to form {8,8-difluoro-3-[(2,5-difluoro-3-(trimethylammonio)phenyl)methyl]-3-azabicyclo[3.2.1]octan-1-yl}trimethylammonium dibromide.", "Step 3: The product from step 2 is reduced with sodium borohydride to form {8,8-difluoro-3-[(2,5-difluoro-3-(trimethylammonio)phenyl)methyl]-3-azabicyclo[3.2.1]octan-1-yl}methanol.", "Step 4: The final step involves the conversion of the product from step 3 into the hydrochloride salt form by reacting it with hydrochloric acid in methanol." ] }

CAS RN

2763779-35-5

Molecular Formula

C8H14ClF2NO

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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